molecular formula C14H20N2O5 B3834964 1-(4,5-dimethoxy-2-nitrobenzyl)-4-piperidinol

1-(4,5-dimethoxy-2-nitrobenzyl)-4-piperidinol

Cat. No.: B3834964
M. Wt: 296.32 g/mol
InChI Key: MYNFDSOYJLKIMH-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitrobenzyl bromide is a derivative of 4,5-dimethoxy-2-nitrobenzyl (DMNB). The DMNB group of this compound is used as a photolabile protecting group in caging technology to develop pro-drugs .


Synthesis Analysis

The synthesis of 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene, a compound similar to the one you’re asking about, has been reported using 6-nitroveratraldehyde as a starting reagent .


Molecular Structure Analysis

The linear formula of 4,5-Dimethoxy-2-nitrobenzyl bromide is O2NC6H2(OCH3)2CH2Br .


Chemical Reactions Analysis

4,5-Dimethoxy-2-nitrobenzyl bromide is a suitable reagent used in the synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine, which forms a caged vanilloid .


Physical and Chemical Properties Analysis

The melting point of 4,5-Dimethoxy-2-nitrobenzyl bromide is 131-133 °C (lit.) .

Safety and Hazards

This compound is considered hazardous and can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

As a photolabile protecting group in caging technology, 4,5-Dimethoxy-2-nitrobenzyl bromide has potential applications in the development of pro-drugs .

Properties

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-20-13-7-10(9-15-5-3-11(17)4-6-15)12(16(18)19)8-14(13)21-2/h7-8,11,17H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNFDSOYJLKIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCC(CC2)O)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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